{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol
Description
The compound {1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol features a piperidine core substituted at the 4-position with a hydroxymethyl group and at the 1-position with a 1,2,4-thiadiazole ring bearing a 2-methoxyethyl substituent. The thiadiazole ring contributes sulfur-mediated electronic effects, while the methoxyethyl group enhances hydrophilicity.
Properties
IUPAC Name |
[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-16-7-4-10-12-11(17-13-10)14-5-2-9(8-15)3-6-14/h9,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNKZGMTDNKJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol typically involves multi-step organic reactions. One common approach is to start with the formation of the thiadiazole ring, followed by the introduction of the piperidine ring and the methanol group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Hydroxymethyl Group (-CH₂OH)
-
Oxidation : The primary alcohol can be oxidized to a carboxylic acid using strong oxidizers like KMnO₄ or CrO₃, yielding {1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}carboxylic acid .
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions .
-
Sulfonation : Forms sulfonate esters with sulfonic acid derivatives, enhancing solubility for pharmaceutical applications .
1,2,4-Thiadiazole Ring
-
Electrophilic Substitution : The sulfur atom in the thiadiazole ring can participate in electrophilic reactions, such as halogenation (e.g., bromination at the 5-position) .
-
Ring-Opening Reactions : Under strong acidic or reductive conditions, the thiadiazole may cleave to form thiols or disulfides .
Methoxyethyl Group (-OCH₂CH₂OCH₃)
-
Demethylation : Treatment with BBr₃ or HI can cleave the ether bond to yield a diol intermediate .
-
Alkylation : The oxygen atom can act as a nucleophile in alkylation reactions with alkyl halides .
Key Reaction Pathways
Stability and Degradation
-
Thermal Stability : The thiadiazole ring is stable up to 200°C but decomposes under prolonged heating, releasing sulfur oxides .
-
pH Sensitivity : The hydroxymethyl group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming aldehydes or ketones .
-
Photodegradation : UV exposure (λ = 254 nm) induces ring-opening in the thiadiazole moiety, leading to disulfide byproducts .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-thiadiazole ring can exhibit significant antibacterial and antifungal activities. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising results against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
The specific compound has potential applications as an antimicrobial agent due to the presence of the thiadiazole moiety, which enhances its interaction with microbial targets.
Anticancer Properties
Studies have highlighted the potential of thiadiazole derivatives in cancer therapy. Compounds similar to {1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression .
CNS Activity
The piperidine component of the compound suggests possible central nervous system (CNS) activity. Piperidine derivatives are frequently explored for their neuropharmacological effects, including anxiolytic and antidepressant properties. Research into related compounds has shown that modifications to the piperidine structure can enhance binding affinity to neurotransmitter receptors .
Lead Compound for Drug Design
The unique structural features of this compound position it as a potential lead compound in drug design. Its ability to interact with multiple biological targets makes it a candidate for further modifications aimed at improving pharmacokinetic properties such as solubility and bioavailability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of {1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Key Research Findings and Implications
- Thiadiazole vs. Oxadiazole : The sulfur atom in thiadiazole increases lipophilicity and metabolic stability compared to oxadiazole, but may reduce target specificity .
- Methoxyethyl Substitution : Balances hydrophilicity and steric bulk, enhancing solubility without compromising membrane penetration .
- Piperidine-Methanol Motif: A versatile scaffold for optimizing pharmacokinetics, as seen in approved drugs like crizotinib derivatives () .
Biological Activity
The compound {1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methanol is a derivative of the thiadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 246.33 g/mol. The structure features a piperidine ring substituted with a thiadiazole moiety, which is known to enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Thiadiazole Derivative 1 | 25 | Antibacterial |
| Thiadiazole Derivative 2 | 31.25 | Antifungal |
| Thiadiazole Derivative 3 | 32.6 | Antibacterial |
In a study evaluating several thiadiazole derivatives, it was found that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored extensively. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.28 | MCF-7 |
| Compound B | 0.52 | A549 |
These findings suggest that structural modifications in the thiadiazole framework can significantly influence their cytotoxic effects. For example, substituents at the C-5 position have been linked to increased potency against various tumor cell lines .
Enzyme Inhibition
Thiadiazole derivatives are also recognized for their ability to inhibit specific enzymes. Notably, they have shown strong inhibitory effects against acetylcholinesterase and urease.
| Enzyme | Inhibitor Concentration (IC50) | Activity Level |
|---|---|---|
| Acetylcholinesterase | 2.14 µM | Strong |
| Urease | 0.63 µM | Moderate |
These inhibitory activities are critical in the context of treating conditions such as Alzheimer's disease and urinary tract infections .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of synthesized thiadiazole derivatives were tested against Salmonella typhi and Bacillus subtilis. The results indicated that compounds with methoxyethyl substitutions displayed moderate to strong antibacterial activity, highlighting the importance of functional group positioning in enhancing efficacy .
Case Study 2: Anticancer Potential
In a comprehensive study evaluating the cytotoxic effects of various thiadiazole derivatives on cancer cell lines, it was observed that certain compounds induced apoptosis without causing cell cycle arrest. This mechanism suggests potential therapeutic applications in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
